2-フルオロ-4-ヒドロキシ安息香酸

概要

説明

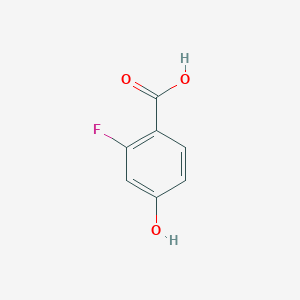

2-Fluoro-4-hydroxybenzoic acid is an organic compound with the molecular formula C₇H₅FO₃ and a molecular weight of 156.11 g/mol . It is a derivative of benzoic acid, characterized by the presence of a fluorine atom at the ortho position and a hydroxyl group at the para position relative to the carboxyl group . This compound is commonly used as an intermediate in the synthesis of liquid crystals and active pharmaceutical ingredients .

科学的研究の応用

2-Fluoro-4-hydroxybenzoic acid has a wide range of applications in scientific research:

作用機序

Target of Action

2-Fluoro-4-hydroxybenzoic acid is primarily used as an intermediate in the synthesis of mesogens, which are the basic units of liquid crystals . The compound’s primary targets are therefore the molecules that make up these liquid crystals .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The para-positioning of the carboxylic acid and hydroxy groups in 2-Fluoro-4-hydroxybenzoic acid is preferred for synthesising mesogens used in liquid crystal . The long alkyl tail readily attaches to the molecule with alkyl bromide under basic condition . The ortho-positioned fluoride group introduces an additional intercalated smectic phase .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of mesogens, which are crucial in the formation of liquid crystals .

Result of Action

The primary result of the action of 2-Fluoro-4-hydroxybenzoic acid is the synthesis of mesogens, which are used in the formation of liquid crystals . These liquid crystals have various applications, including in display technologies, thermometers, and biological cell membranes.

Action Environment

The action of 2-Fluoro-4-hydroxybenzoic acid can be influenced by various environmental factors. For instance, the basic condition is necessary for the compound to attach its long alkyl tail to the molecule with alkyl bromide . .

生化学分析

Biochemical Properties

It is known that the compound is used as an intermediate for synthesizing mesogens used in liquid crystal . The ortho-positioned fluoride group introduces an additional intercalated smectic phase .

Cellular Effects

In cancer immunotherapy, an immunoadjuvant is synthesized with 2-Fluoro-4-hydroxybenzoic Acid and polyphosphorzene .

Molecular Mechanism

It is known that in cancer immunotherapy, an immunoadjuvant is synthesized with 2-Fluoro-4-hydroxybenzoic Acid and polyphosphorzene .

準備方法

Synthetic Routes and Reaction Conditions: 2-Fluoro-4-hydroxybenzoic acid can be synthesized through the fluorination of 4-hydroxybenzoic acid. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled conditions . The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to prevent decomposition .

Industrial Production Methods: In industrial settings, the synthesis of 2-fluoro-4-hydroxybenzoic acid often involves the use of more scalable and cost-effective fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the product . The compound is then purified through recrystallization or chromatography techniques .

Types of Reactions:

Substitution Reactions: 2-Fluoro-4-hydroxybenzoic acid can undergo nucleophilic substitution reactions due to the presence of the fluorine atom, which is a good leaving group.

Esterification: The hydroxyl group can react with alcohols in the presence of acid catalysts to form esters.

Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Esterification: Acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) in anhydrous conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

類似化合物との比較

4-Hydroxybenzoic Acid: Lacks the fluorine atom, making it less reactive in nucleophilic substitution reactions.

2-Fluoro-4-methoxybenzoic Acid: Contains a methoxy group instead of a hydroxyl group, altering its reactivity and solubility.

2-Fluoro-4-hydroxybenzaldehyde: Has an aldehyde group instead of a carboxyl group, leading to different chemical behavior.

Uniqueness: 2-Fluoro-4-hydroxybenzoic acid is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct chemical properties and reactivity patterns . This makes it a versatile intermediate in various synthetic applications .

生物活性

2-Fluoro-4-hydroxybenzoic acid (CAS number 65145-13-3) is a fluorinated derivative of para-hydroxybenzoic acid, notable for its potential applications in medicinal chemistry and materials science. This compound exhibits significant biological activity, particularly in the realms of cancer immunotherapy and antifungal properties. This article explores the biological activity of 2-fluoro-4-hydroxybenzoic acid, supported by data tables, case studies, and detailed research findings.

Molecular Structure:

- Chemical Formula: C₇H₅FO₃

- Molecular Weight: 156.11 g/mol

- Melting Point: 200 °C – 202 °C

The presence of a fluorine atom at the ortho position relative to the hydroxyl group enhances the compound's reactivity and stability, making it a valuable building block in organic synthesis.

Antifungal Activity

Recent studies have highlighted the antifungal properties of 2-fluoro-4-hydroxybenzoic acid against Fusarium oxysporum. In vitro assays demonstrated that derivatives of this compound exhibited varying degrees of inhibition on fungal growth. For instance:

| Compound | IC₅₀ (mM) |

|---|---|

| 2-Fluoro-4-hydroxybenzoic acid derivative A | 0.42 |

| 2-Fluoro-4-hydroxybenzoic acid derivative B | 1.27 |

| 2-Fluoro-4-hydroxybenzoic acid derivative C | 0.70 |

These results suggest that modifications to the alkyl side chains can significantly influence antifungal potency, indicating a structure-activity relationship worth exploring further .

Cancer Immunotherapy

2-Fluoro-4-hydroxybenzoic acid has been investigated as an immunoadjuvant in cancer therapy. It is synthesized with polyphosphazene through a ring-opening polymerization process, which enhances its immunological properties. The resulting polymer exhibits increased efficacy in stimulating immune responses against tumors, showcasing its potential as a therapeutic agent in cancer treatment .

Case Studies

- Study on Antifungal Efficacy : A study published in August 2023 evaluated several benzofuranyl acetic acid amides derived from 2-fluoro-4-hydroxybenzoic acid. The research concluded that specific substitutions on the phenolic ring could enhance antifungal activity against Fusarium oxysporum, with some compounds achieving IC₅₀ values as low as 0.42 mM .

- Immunoadjuvant Research : Another significant study focused on the synthesis of an immunoadjuvant using 2-fluoro-4-hydroxybenzoic acid. The research demonstrated that this compound could effectively enhance the immune response when used in conjunction with cancer vaccines, leading to improved tumor regression in animal models .

Toxicological Profile

While evaluating the safety profile of 2-fluoro-4-hydroxybenzoic acid, it is noted that long-term exposure does not appear to produce chronic adverse health effects according to EC Directives based on animal models . However, it is classified under serious eye damage/irritation category, necessitating careful handling during laboratory use .

特性

IUPAC Name |

2-fluoro-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWTWYULZRDBSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382637 | |

| Record name | 2-Fluoro-4-hydroxybenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65145-13-3 | |

| Record name | 2-Fluoro-4-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65145-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-hydroxybenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。